Home > Products > Screening Compounds P20345 > Cholecystokinin-33 (1-21) (porcine)
Cholecystokinin-33 (1-21) (porcine) - 101831-07-6

Cholecystokinin-33 (1-21) (porcine)

Catalog Number: EVT-1440703
CAS Number: 101831-07-6
Molecular Formula: C98H169N33O30S
Molecular Weight: 2321.691
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cholecystokinin (CCK) is a peptide hormone initially isolated from the mammalian gastrointestinal tract and later discovered in the brain []. It exists in various molecular forms, including CCK-33, CCK-8, and CCK-4, with CCK-8 being the dominant biologically active form []. CCK-33 (1-21) (porcine) represents the N-terminal fragment (amino acids 1-21) of the full-length porcine CCK-33 peptide.

Cholecystokinin-33 (CCK-33)

  • Relevance: CCK-33 is the parent peptide of Cholecystokinin-33 (1-21) (porcine). CCK-33 (1-21) is a fragment of CCK-33, encompassing amino acid residues 1 through 21. [] Although CCK-33 (1-21) lacks the C-terminal octapeptide essential for potent stimulation of insulin secretion, both peptides share significant structural similarities. []

Cholecystokinin-8 (CCK-8)

  • Compound Description: Cholecystokinin-8 (CCK-8) is the C-terminal octapeptide of CCK-33, representing the minimal fragment retaining full biological activity. [] Like CCK-33, it potently stimulates insulin secretion, even in the absence of glucose. [] CCK-8 is sulfated at the tyrosine residue at position 7, which is crucial for its high affinity for CCK receptors, particularly the CCK-A receptor subtype. []
  • Relevance: CCK-8 shares a significant structural similarity with Cholecystokinin-33 (1-21) (porcine) as both contain the N-terminal region of CCK-33. [, ] While CCK-8 encompasses the last eight amino acids of CCK-33 (residues 26-33), CCK-33 (1-21) includes residues 1-21. Despite this difference, the shared sequence contributes to their overall structural relation.
  • Relevance: As with the previous compounds, CCK-4 shares structural similarity with Cholecystokinin-33 (1-21) (porcine) by containing part of the N-terminal sequence of CCK-33. [, ] Specifically, CCK-4 represents the final four amino acids (residues 30-33) of the shared sequence present in both CCK-33 (1-21) and the full CCK-33 peptide.

Cholecystokinin-7 (CCK-7)

  • Compound Description: This heptapeptide encompasses the last seven C-terminal amino acid residues of CCK-33. [] Similar to CCK-8, CCK-7 effectively stimulates insulin secretion, though with significantly lower potency. [] Its biological activity emphasizes the importance of the C-terminal region of CCK-33 for interacting with CCK receptors and eliciting physiological responses.
  • Relevance: While not as potent as CCK-8, CCK-7 shares a significant portion of the C-terminal active fragment, thus exhibiting structural similarities to both CCK-8 and the full CCK-33 peptide. [] Although Cholecystokinin-33 (1-21) (porcine) lacks this specific C-terminal sequence, the shared origin from CCK-33 and the presence of overlapping amino acid sequences contribute to their overall structural relationship.
Overview

Cholecystokinin-33 (1-21) (porcine) is a peptide derived from the cholecystokinin family of hormones, primarily known for its role in digestion and appetite regulation. This specific variant consists of the first 21 amino acids of the longer cholecystokinin-33 peptide, which is composed of 33 amino acids in total. Cholecystokinin-33 is notable for its involvement in stimulating gallbladder contraction and pancreatic enzyme secretion, making it significant in digestive physiology.

Source

Cholecystokinin-33 is derived from porcine sources, specifically from the gastrointestinal tract of pigs. It is synthesized as part of a larger precursor known as procholecystokinin, which undergoes enzymatic cleavage to produce various active forms, including cholecystokinin-8 and cholecystokinin-33. The peptide can be synthesized chemically or isolated from biological samples.

Classification

Cholecystokinin-33 belongs to the class of gastrointestinal hormones and neuropeptides. It is classified under the broader category of peptides that influence digestive processes and satiety signals in the body.

Synthesis Analysis

Methods

The synthesis of porcine cholecystokinin-33 has been achieved through several methods:

  1. Solid-Phase Synthesis: This method involves the sequential addition of protected amino acids to a solid support, allowing for efficient purification and characterization. A new resin was utilized to improve yield and purity during synthesis .
  2. Classical Solution Synthesis: Utilizing a maximum protection strategy, this approach employs specific protecting groups to prevent undesired reactions during peptide bond formation. The phenoxyacetyl group was innovatively used to protect serine residues during synthesis .
  3. Thioester Segment Condensation: This technique involves using thioester intermediates for the assembly of larger cholecystokinin isoforms, providing an alternative route for synthesizing complex peptides .

Technical Details

The solid-phase synthesis method typically requires the use of automated synthesizers that facilitate the precise control over reaction conditions and timing, ensuring high fidelity in peptide assembly. The classical solution method necessitates careful management of reaction conditions to avoid degradation or side reactions.

Molecular Structure Analysis

Structure

The molecular structure of cholecystokinin-33 (1-21) consists of a sequence of 21 amino acids, which can be represented as follows:

Amino Acid Sequence Tyr Gly Thr Leu Gly Trp Met Asp Phe Val Ala Tyr Gly Ala Asn Gly Gly Leu Gly Tyr\text{Amino Acid Sequence }\text{Tyr Gly Thr Leu Gly Trp Met Asp Phe Val Ala Tyr Gly Ala Asn Gly Gly Leu Gly Tyr}

This sequence reflects its biological activity, particularly its receptor binding capabilities.

Data

The molecular weight of cholecystokinin-33 (1-21) is approximately 2460 Da (Daltons), with a specific focus on its structural features that enable interaction with cholecystokinin receptors.

Chemical Reactions Analysis

Reactions

Cholecystokinin-33 participates in various biochemical reactions, primarily involving receptor binding and signal transduction pathways. Upon binding to its receptors (primarily CCK-A and CCK-B), it activates intracellular signaling cascades that lead to physiological responses such as enzyme secretion from the pancreas and gallbladder contraction.

Technical Details

The receptor-mediated actions involve G-protein coupled receptor pathways, where activation leads to increased intracellular calcium levels and subsequent secretion processes. The specificity of these interactions is crucial for maintaining digestive homeostasis.

Mechanism of Action

Process

Cholecystokinin-33 functions by binding to specific receptors located on pancreatic acinar cells and gallbladder smooth muscle cells. This binding initiates a series of intracellular events:

  1. Receptor Binding: Cholecystokinin-33 binds to CCK-A receptors on pancreatic cells.
  2. Signal Transduction: This interaction activates G-proteins, leading to phospholipase C activation.
  3. Calcium Mobilization: Increased intracellular calcium levels stimulate enzyme secretion.
  4. Gallbladder Contraction: In gallbladder cells, similar signaling leads to contraction and bile release into the intestine.

Data

Studies have shown that synthetic forms of cholecystokinin exhibit dose-dependent effects on pancreatic enzyme secretion, underscoring its potency in digestive physiology .

Physical and Chemical Properties Analysis

Physical Properties

Cholecystokinin-33 (1-21) is typically found as a white to off-white powder when synthesized or isolated. It is soluble in water and exhibits stability under physiological pH conditions.

Chemical Properties

The peptide shows sensitivity to hydrolysis by proteolytic enzymes due to its peptide bonds. It also has specific storage requirements, ideally kept at low temperatures to maintain stability over time.

Relevant data include:

  • Molecular Weight: Approximately 2460 Da
  • Solubility: Soluble in water at physiological pH
  • Stability: Sensitive to proteolytic degradation; requires careful handling.
Applications

Scientific Uses

Cholecystokinin-33 (1-21) has several applications in scientific research:

  1. Digestive Physiology Studies: Used to investigate mechanisms underlying digestion and enzyme secretion.
  2. Pharmacological Research: Serves as a model compound for studying receptor interactions and drug design targeting gastrointestinal disorders.
  3. Clinical Research: Explored for potential therapeutic roles in appetite regulation and obesity management.
Molecular Characterization of Cholecystokinin-33 (1-21) (Porcine)

Primary Structure and Sequence Analysis

Cholecystokinin-33 (1-21), porcine (CCK-33 (1-21)), is an N-terminal fragment of the full-length CCK-33 peptide, comprising residues 1–21 of the native 33-amino-acid polypeptide. Its primary structure is defined by the sequence: Lys-Ala-Pro-Ser-Gly-Arg-Val-Ser-Met-Ile-Lys-Asn-Leu-Gln-Ser-Leu-Asp-Pro-Ser-His-Arg (using one-letter code: KAPSGRVSMIKNLQSLDPSHR) [1] [4] [7]. The peptide has a molecular weight of 2321.71 Da and a molecular formula of C₉₈H₁₆₉N₃₃O₃₀S [1] [4]. This fragment lacks the sulfated tyrosine residue (Tyr-27) and the C-terminal amidation motif (Phe-NH₂) critical for receptor activation in full-length CCK-33.

Structurally, CCK-33 (1-21) retains several conserved domains:

  • An N-terminal lysine residue facilitating solubility.
  • A central hydrophobic core (Met⁹-Ile¹⁰-Lys¹¹).
  • A C-terminal arginine serving as a potential proteolytic cleavage site.

Table 1: Primary Structural Features of CCK-33 (1-21), Porcine

FeatureDetail
Amino Acid SequenceK-A-P-S-G-R-V-S-M-I-K-N-L-Q-S-L-D-P-S-H-R
Molecular Weight2321.71 Da
Molecular FormulaC₉₈H₁₆₉N₃₃O₃₀S
Isoelectric Point (pI)~10.5 (predicted, due to high basic residue content)
Charge at Physiological pH+4 (Lys¹, Arg⁶, Lys¹¹, Arg²¹)

Post-Translational Modifications: Sulfation and Amidation

Unlike full-length CCK-33, the (1-21) fragment lacks the critical O-sulfation at Tyr-27, a modification essential for high-affinity binding to the CCK-A receptor (CCK₁R) [2] [8]. In native CCK-33, sulfation occurs via tyrosylprotein sulfotransferase (TPST) enzymes in the trans-Golgi network, adding a sulfate group to Tyr-27 using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a donor [6] [8]. Synthetic protocols for CCK-33 incorporate sulfated tyrosine via direct sulfation with chlorosulfonic acid before solid-phase peptide assembly [6].

Additionally, CCK-33 (1-21) lacks C-terminal α-amidation, a hallmark of bioactive CCK peptides (e.g., CCK-8). Amidation in full-length CCK-33 is catalyzed by peptidylglycine α-amidating monooxygenase (PAM), which converts glycine-extended precursors into amidated bioactive forms [8]. The absence of these modifications in CCK-33 (1-21) limits its receptor affinity but retains utility for studying N-terminal interactions.

Table 2: Key Post-Translational Modifications in CCK Peptides

ModificationFunctional RolePresence in CCK-33 (1-21)?
Tyrosine Sulfation (Tyr-27)Enables CCK₁R activation; stabilizes bioactive conformationAbsent (truncated fragment)
C-terminal AmidationEnhances receptor binding affinity; prevents degradationAbsent (truncated before amidation site)
N-terminal AcetylationStabilizes peptide structureNot reported

Comparative Analysis with Human CCK-33 and Other Isoforms

Porcine CCK-33 (1-21) shares high sequence homology with human CCK-33 but diverges in functional domains:

  • Human CCK-33: Contains 33 residues, including the sulfated Tyr-27 and amidated Phe³³. The sequence alignment reveals 90% identity, with differences predominantly in the N-terminal region [2] [8].
  • Bioactive Fragments: CCK-8 (residues 26–33: DY(SO₃H)MGWMDF-NH₂) retains full biological activity, while CCK-33 (1-21) lacks receptor activation capacity due to truncation [5] [8].
  • Receptor Specificity: Sulfated CCK-33 activates CCK₁R in pancreatic acini (EC₅₀: 0.1 nM) and CCK₂R in the brain. CCK-33 (1-21) shows negligible affinity for either receptor, as confirmed by competitive binding assays [7] [8].

Functional studies highlight key contrasts:

  • Synthetic human CCK-33 increases pancreatic blood flow and enzyme secretion in dogs, whereas porcine CCK-33 (1-21) lacks these effects [5].
  • In receptor signaling assays, CCK-33 (1-21) does not stimulate intracellular calcium flux in CCK₁R-expressing cells, unlike full-length or C-terminal fragments [7].

Table 3: Comparative Analysis of CCK Isoforms

IsoformSequence LengthKey Bioactive DomainsReceptor Affinity
Porcine CCK-33 (1-21)21 residuesNone (truncated)Negligible
Porcine CCK-33 (full)33 residuesSulfated Tyr²⁷, Amidated Phe³³CCK₁R: High (Kd = 0.3 nM)
Porcine CCK-88 residuesSulfated Tyr, Amidated PheCCK₁R: High (Kd = 0.5 nM)
Human CCK-3333 residuesSulfated Tyr²⁷, Amidated Phe³³CCK₁R: High (Kd = 0.2 nM)

Phylogenetic Conservation of CCK-33 in Mammalian Species

The CCK peptide family exhibits deep evolutionary conservation across Bilateria:

  • Mammals: Porcine, human, and rodent CCK-33 share >85% sequence identity in the (1-21) region. The C-terminal heptapeptide (YMGWMDF) is 100% conserved, underscoring its functional non-negotiability [3] [8].
  • Non-Mammalian Vertebrates: Chicken CCK-33 retains the N-terminal lysine and arginine residues seen in mammals, while teleost fish exhibit variations in the mid-region [3].
  • Invertebrates: Arthropod sulfakinins (e.g., Drosophila DSK) and nematode NLP-12 possess C-terminal motifs (DYGHMRFamide) homologous to CCK, indicating descent from a common bilaterian ancestor [3] [10].

Notably, the N-terminal region (residues 1–21) shows higher divergence than the C-terminus. For example, Asterias rubens (starfish) SK/CCK-type peptides lack the N-terminal lysine but retain the C-terminal receptor-binding motif, suggesting selective pressure on digestive and neuronal functions [10]. In mammals, tissue-specific processing generates CCK-58, -33, -22, and -8 from a single prohormone, with endocrine cells favoring longer forms (e.g., CCK-33) and neurons producing shorter isoforms (e.g., CCK-8) [8].

Table 4: Phylogenetic Conservation of CCK-33 Domains

Species/Group*N-terminal (1-21) HomologyC-terminal (22-33) ConservationPhysiological Role
Porcine100%100%Pancreatic secretion, satiety
Human95%100%Gallbladder contraction, anxiety
Mouse90%100%Gut motility, dopamine modulation
Chicken82%100%Gallbladder emptying
Drosophila (sulfakinin)45%DYGHMRFamide (70%)Feeding inhibition, gut contraction

*Homology relative to porcine CCK-33 (1-21).

Properties

CAS Number

101831-07-6

Product Name

Cholecystokinin-33 (1-21) (porcine)

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoic acid

Molecular Formula

C98H169N33O30S

Molecular Weight

2321.691

InChI

InChI=1S/C98H169N33O30S/c1-11-51(8)76(129-82(146)58(28-35-162-10)116-87(151)68(46-135)127-92(156)75(50(6)7)128-81(145)55(22-16-31-109-97(104)105)114-73(138)42-111-78(142)65(43-132)125-90(154)69-24-18-33-130(69)94(158)52(9)113-77(141)54(101)20-12-14-29-99)93(157)117-56(21-13-15-30-100)79(143)122-63(39-72(103)137)86(150)119-60(36-48(2)3)83(147)115-57(26-27-71(102)136)80(144)124-66(44-133)88(152)120-61(37-49(4)5)84(148)123-64(40-74(139)140)95(159)131-34-19-25-70(131)91(155)126-67(45-134)89(153)121-62(38-53-41-108-47-112-53)85(149)118-59(96(160)161)23-17-32-110-98(106)107/h41,47-52,54-70,75-76,132-135H,11-40,42-46,99-101H2,1-10H3,(H2,102,136)(H2,103,137)(H,108,112)(H,111,142)(H,113,141)(H,114,138)(H,115,147)(H,116,151)(H,117,157)(H,118,149)(H,119,150)(H,120,152)(H,121,153)(H,122,143)(H,123,148)(H,124,144)(H,125,154)(H,126,155)(H,127,156)(H,128,145)(H,129,146)(H,139,140)(H,160,161)(H4,104,105,109)(H4,106,107,110)/t51-,52-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,75-,76-/m0/s1

InChI Key

XRNFIRAZDRTPBT-KGCFEYSGSA-N

SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCCCN)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.